molecular formula C15H19NO2 B1591172 6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one CAS No. 927978-38-9

6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one

Cat. No. B1591172
M. Wt: 245.32 g/mol
InChI Key: MCYBKSHFOGCLLA-UHFFFAOYSA-N
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Description


6,7-Dimethylspiro[chroman-2,4’-piperidin]-4-one , also known as spirochromanone , is a heterocyclic compound. Its structure features a spirocyclic arrangement, where a chroman ring and a piperidine ring share a common carbon atom. The spirochromanone scaffold exhibits interesting pharmacological properties and has been a subject of scientific investigation.


2.

Synthesis Analysis


The synthesis of spirochromanones involves various strategies. One common approach is the cyclization of suitable precursors. For instance, the reaction of a chromanone with an appropriate piperidine derivative can lead to the formation of spirochromanones. Researchers have explored both intramolecular and intermolecular reactions to access diverse spirochromanone derivatives.


3.

Molecular Structure Analysis


The molecular structure of 6,7-dimethylspiro[chroman-2,4’-piperidin]-4-one consists of:



  • A chroman ring (a six-membered ring containing an oxygen atom) fused with a piperidine ring (a six-membered ring containing a nitrogen atom).

  • Two methyl groups at positions 6 and 7 on the chroman ring.

  • A ketone functional group (C=O) at the spirocyclic carbon.


4.

Chemical Reactions Analysis


Spirochromanones participate in various chemical reactions, including:



  • Hydrogenation : Reduction of the ketone group to form the corresponding alcohol.

  • Cyclization : Formation of the spirocyclic ring system.

  • Cycloaddition : Reactions leading to bridged structures.

  • Annulation : Incorporation of additional rings.

  • Amination : Introduction of amino groups.


5.

Physical And Chemical Properties Analysis



  • Melting Point : The melting point of spirochromanones can vary based on substituents but typically falls within a certain range.

  • Solubility : Spirochromanones are generally soluble in organic solvents.

  • Stability : Stability under different conditions (light, heat, etc.) is crucial for practical applications.


7.

Safety And Hazards



  • Toxicity : Assessing the toxicity profile is essential for drug development.

  • Handling Precautions : Researchers should follow safety guidelines when working with spirochromanones.


8.

Future Directions



  • Drug Development : Explore spirochromanones as potential drug candidates.

  • Structure-Activity Relationship (SAR) : Investigate how structural modifications impact biological activity.

  • Green Synthesis : Develop environmentally friendly methods for spirochromanone synthesis.


properties

IUPAC Name

6,7-dimethylspiro[3H-chromene-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-10-7-12-13(17)9-15(3-5-16-6-4-15)18-14(12)8-11(10)2/h7-8,16H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYBKSHFOGCLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3(CCNCC3)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586464
Record name 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one

CAS RN

927978-38-9
Record name 6,7-Dimethylspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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